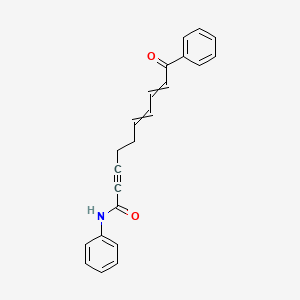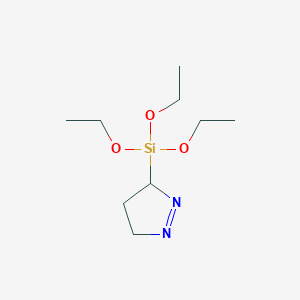![molecular formula C32H39I3O6 B12549425 1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene} CAS No. 143689-48-9](/img/structure/B12549425.png)
1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene} is a complex organic compound characterized by its unique structure, which includes multiple ethoxy and iodoethoxy groups attached to a central ethane core
Preparation Methods
The synthesis of 1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene} typically involves multi-step organic reactions. The preparation methods can be divided into two main categories: synthetic routes and industrial production methods.
Synthetic Routes:
Step 1: Synthesis of the ethane core with trisubstituted benzene rings.
Step 2: Introduction of ethoxy groups through etherification reactions.
Step 3: Iodination of the ethoxy groups to form iodoethoxy groups.
Reaction Conditions:
Temperature: Typically carried out at elevated temperatures to facilitate the reactions.
Catalysts: Use of catalysts such as palladium or copper to enhance reaction rates.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Industrial Production Methods:
Batch Processing: Involves the stepwise addition of reagents in a controlled environment.
Continuous Flow Processing: Utilizes continuous reactors to streamline the synthesis process, improving efficiency and yield.
Chemical Reactions Analysis
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene} undergoes various chemical reactions, including:
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically performed under acidic or basic conditions.
Products: Formation of corresponding aldehydes or carboxylic acids.
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Carried out under anhydrous conditions.
Products: Formation of alcohols or alkanes.
Substitution:
Reagents: Nucleophiles such as sodium azide or potassium cyanide.
Conditions: Often performed in polar aprotic solvents.
Products: Formation of substituted derivatives with azide or cyano groups.
Scientific Research Applications
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene} has a wide range of applications in scientific research:
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers and resins to improve their properties.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Drug Delivery: Explored as a component in drug delivery systems to improve bioavailability.
Medicine:
Radiopharmaceuticals: Potential use in the development of radiopharmaceuticals for diagnostic imaging.
Therapeutics: Investigated for its role in targeted drug delivery and therapy.
Industry:
Coatings: Applied in the formulation of advanced coatings with enhanced durability and resistance.
Electronics: Used in the production of electronic components with improved performance.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene} involves its interaction with molecular targets and pathways:
Molecular Targets:
Enzymes: Acts as an inhibitor or activator of specific enzymes involved in metabolic pathways.
Receptors: Binds to receptors on cell surfaces, modulating cellular responses.
Pathways:
Signal Transduction: Influences signal transduction pathways, affecting cellular communication and function.
Metabolic Pathways: Alters metabolic pathways, leading to changes in cellular metabolism and energy production.
Comparison with Similar Compounds
Uniqueness:
Structural Complexity: The presence of multiple ethoxy and iodoethoxy groups makes it more complex than simpler aromatic compounds.
Functional Diversity: The compound’s ability to undergo various chemical reactions and its applications in multiple fields set it apart from other similar compounds.
Properties
CAS No. |
143689-48-9 |
|---|---|
Molecular Formula |
C32H39I3O6 |
Molecular Weight |
900.4 g/mol |
IUPAC Name |
1-[1,1-bis[4-[2-(1-iodoethoxy)ethoxy]phenyl]ethyl]-4-[2-(1-iodoethoxy)ethoxy]benzene |
InChI |
InChI=1S/C32H39I3O6/c1-23(33)36-17-20-39-29-11-5-26(6-12-29)32(4,27-7-13-30(14-8-27)40-21-18-37-24(2)34)28-9-15-31(16-10-28)41-22-19-38-25(3)35/h5-16,23-25H,17-22H2,1-4H3 |
InChI Key |
HCNCPAVDHOUNBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCCOC1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)OCCOC(C)I)C3=CC=C(C=C3)OCCOC(C)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Methyl(phenyl)amino]but-3-ene-2-thione](/img/structure/B12549345.png)
methoxysilane](/img/structure/B12549350.png)



![Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane](/img/structure/B12549370.png)




![4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine](/img/structure/B12549411.png)



